molecular formula C19H17NO4S2 B284043 N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-2-thiophenesulfonamide

N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-2-thiophenesulfonamide

Cat. No.: B284043
M. Wt: 387.5 g/mol
InChI Key: NOCFDFQYZHBTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-2-thiophenesulfonamide, commonly known as MBS, is a chemical compound that has been widely used in scientific research. MBS belongs to the class of sulfonamide compounds, which are known to have various biological activities. MBS has been extensively studied due to its potential applications in the field of medicine and biology. In

Mechanism of Action

The mechanism of action of MBS involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting carbonic anhydrase enzymes, MBS can affect various physiological processes, leading to its potential applications in the treatment of various diseases and disorders.
Biochemical and Physiological Effects:
MBS has been found to have various biochemical and physiological effects. MBS has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. MBS has also been found to have antibacterial properties and has been used to treat bacterial infections. Additionally, MBS has been shown to affect the regulation of acid-base balance and the transport of carbon dioxide in the body.

Advantages and Limitations for Lab Experiments

The use of MBS in lab experiments has several advantages. MBS is a highly efficient inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. MBS is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also some limitations to the use of MBS in lab experiments. MBS can be toxic at high concentrations, and its effects on other physiological processes are not well understood.

Future Directions

For the study of MBS include the development of MBS-based drugs and the study of its effects on other physiological processes.

Synthesis Methods

The synthesis of MBS involves the reaction of 2-methylbenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophene-2-sulfonyl chloride to yield MBS. This synthesis method has been reported in several scientific papers and has been found to be highly efficient.

Scientific Research Applications

MBS has been widely used in scientific research due to its potential applications in the field of medicine and biology. MBS has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. MBS has been used to study the role of sulfonamide compounds in the treatment of various diseases and disorders. MBS has also been used as a tool to study the biological pathways and mechanisms involved in various physiological processes.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C19H17NO4S2/c1-14-6-3-4-7-17(14)19(21)20(15-9-11-16(24-2)12-10-15)26(22,23)18-8-5-13-25-18/h3-13H,1-2H3

InChI Key

NOCFDFQYZHBTNN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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